1-Phenyl-3-(phenylamino)propan-1-one
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Overview
Description
1-Phenyl-3-(phenylamino)propan-1-one is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a phenyl group attached to a propanone backbone, with an additional phenylamino group. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(phenylamino)propan-1-one can be synthesized through the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group with formaldehyde and a primary or secondary amine . This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Mannich reaction, often involving the use of catalysts to accelerate the process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(phenylamino)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-Phenyl-3-(phenylamino)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which 1-Phenyl-3-(phenylamino)propan-1-one exerts its effects varies depending on its application:
Comparison with Similar Compounds
1-Phenyl-3-(phenylamino)propan-1-one can be compared to other similar compounds such as:
1,3-Diphenyl-3-(phenylamino)propan-1-one: This compound also exhibits COX-2 inhibitory activity but may have different binding affinities and selectivity.
3-Amino-1-phenyl-1-propanone: Another related compound with different functional groups that may affect its reactivity and applications.
Properties
CAS No. |
2983-48-4 |
---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-anilino-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H15NO/c17-15(13-7-3-1-4-8-13)11-12-16-14-9-5-2-6-10-14/h1-10,16H,11-12H2 |
InChI Key |
UVQZZPLZMQGYNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC2=CC=CC=C2 |
Origin of Product |
United States |
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